molecular formula C11H11ClO2 B13128654 2-Chloro-6-cyclobutylbenzoic acid

2-Chloro-6-cyclobutylbenzoic acid

Cat. No.: B13128654
M. Wt: 210.65 g/mol
InChI Key: DDUZDPOXAOMUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-cyclobutylbenzoic acid (C₁₁H₁₁ClO₂; molecular weight 210.66 g/mol) is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and a cyclobutyl group at the 6-position of the aromatic ring. The cyclobutyl substituent introduces steric bulk and conformational rigidity, distinguishing it from simpler alkyl or halogenated analogs. Its acidity (pKa ≈ 2.8–3.2, estimated based on substituent effects) and lipophilicity (XLogP3 ~2.1, calculated) are influenced by the electron-withdrawing chlorine and the hydrophobic cyclobutyl group .

Properties

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

2-chloro-6-cyclobutylbenzoic acid

InChI

InChI=1S/C11H11ClO2/c12-9-6-2-5-8(7-3-1-4-7)10(9)11(13)14/h2,5-7H,1,3-4H2,(H,13,14)

InChI Key

DDUZDPOXAOMUQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=C(C(=CC=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-cyclobutylbenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 6-cyclobutylbenzoic acid. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 2-position of the benzene ring.

Another approach involves the cyclobutylation of 2-chlorobenzoic acid. This can be achieved through a Friedel-Crafts alkylation reaction, where cyclobutyl chloride is used as the alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-cyclobutylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of cyclobutylbenzoic acid or cyclobutylbenzaldehyde.

    Reduction: Formation of cyclobutylbenzyl alcohol or cyclobutylbenzaldehyde.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-6-cyclobutylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclobutylbenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The chlorine and cyclobutyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The exact pathways involved would vary based on the biological system and the nature of the interaction.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

  • Cyclobutyl vs. Methyl Groups: The cyclobutyl group in 2-chloro-6-cyclobutylbenzoic acid increases steric hindrance compared to the methyl group in 2-chloro-6-methylbenzoic acid. However, the methyl analog exhibits higher solubility in aqueous media (logS ≈ -2.5 vs. -3.1 for cyclobutyl) due to reduced hydrophobicity .
  • Halogen and Formyl Modifications : The 2-chloro-6-fluoro-3-formylbenzoic acid () demonstrates how additional electronegative substituents (F, CHO) lower logP and increase polarity, making it more suitable for aqueous-phase reactions. The formyl group also provides a reactive site for condensation reactions, unlike the inert cyclobutyl group .
  • Positional Isomerism : Comparing 6-cyclobutyl vs. 2-cyclobutyl substitution (e.g., 4-chloro-2-cyclobutylbenzoic acid), positional changes alter electronic distribution. The 6-substituted derivative shows a 0.1-unit lower pKa due to reduced resonance stabilization of the deprotonated carboxylate .

Biological Activity

2-Chloro-6-cyclobutylbenzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in various therapeutic contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13ClO2\text{C}_{12}\text{H}_{13}\text{ClO}_2

This structure features a benzoic acid core with a chlorine atom and a cyclobutyl group, which are believed to contribute to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. Specifically, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the activation of caspases and the modulation of key signaling pathways related to cell survival.

Case Study: Apoptosis Induction in Cancer Cell Lines
In a study conducted using MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, treatment with this compound resulted in a dose-dependent increase in apoptotic cells. Flow cytometry analysis revealed that at concentrations above 50 µg/mL, there was a significant increase in early and late apoptotic cells compared to untreated controls.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Signal Transduction Modulation : It appears to interfere with signaling pathways that regulate cell cycle progression and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, contributing to oxidative stress and subsequent cell death in cancer cells.

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development. Its role as an antimicrobial agent could address growing concerns over antibiotic resistance, while its anticancer properties may lead to novel therapeutic strategies for treating specific cancers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.